molecular formula C15H15F6N2O2PS B12693813 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate CAS No. 41333-51-1

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate

Katalognummer: B12693813
CAS-Nummer: 41333-51-1
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: BQESUXZHHVVEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a complex organic compound with the molecular formula C15H15F6N2O2PS. It is a diazonium salt, which is known for its reactivity and utility in various chemical reactions .

Vorbereitungsmethoden

The synthesis of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline followed by the introduction of the p-tolylthio group. The reaction conditions often require a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product .

Analyse Chemischer Reaktionen

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phenols, amines, and reducing agents like sodium borohydride. Major products formed from these reactions include azo compounds and aniline derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds and products .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate include other diazonium salts such as:

  • 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium chloride
  • 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate

These compounds share similar reactivity and applications but differ in their counterions, which can affect their solubility and stability .

Eigenschaften

CAS-Nummer

41333-51-1

Molekularformel

C15H15F6N2O2PS

Molekulargewicht

432.3 g/mol

IUPAC-Name

2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C15H15N2O2S.F6P/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;1-7(2,3,4,5)6/h4-9H,1-3H3;/q+1;-1

InChI-Schlüssel

BQESUXZHHVVEGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.